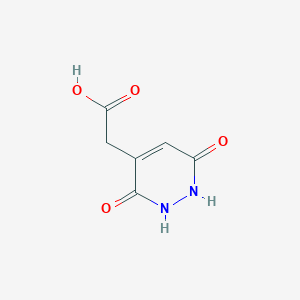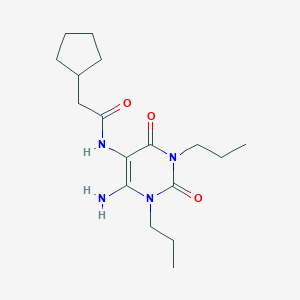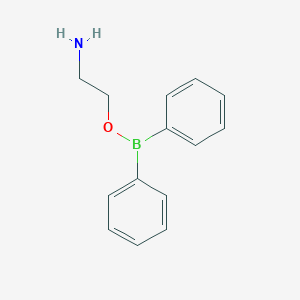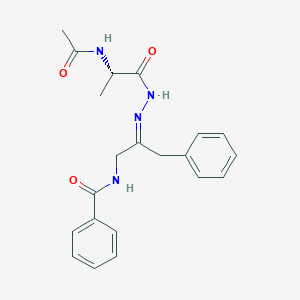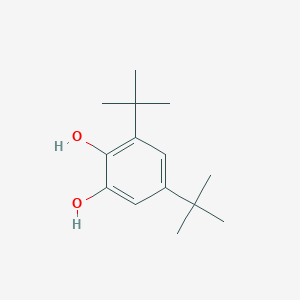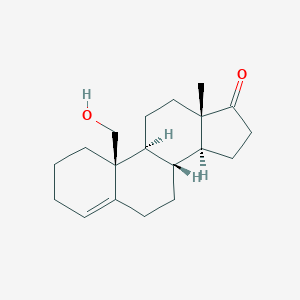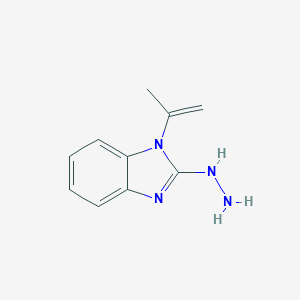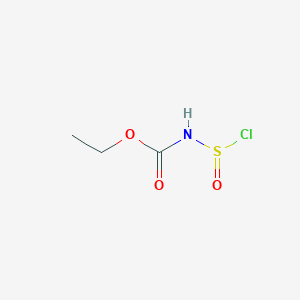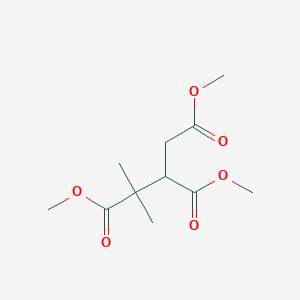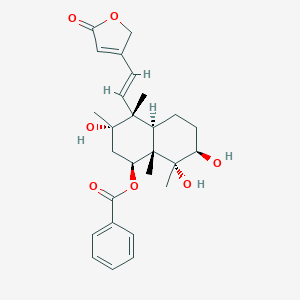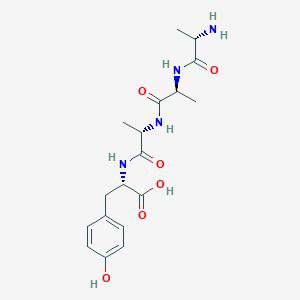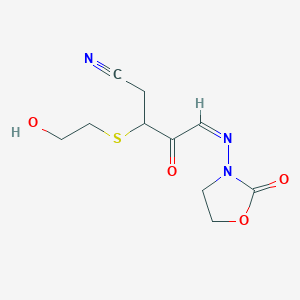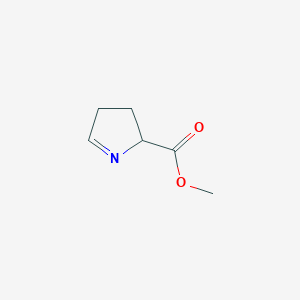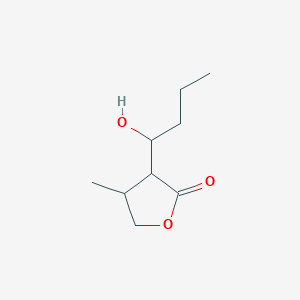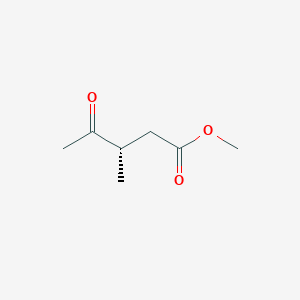
Methyl (3S)-3-methyl-4-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (3S)-3-methyl-4-oxopentanoate, also known as MOP, is a chemical compound that is widely used in scientific research. It is a chiral compound that has both a ketone and an ester functional group. MOP has been used in various studies due to its unique chemical properties and ability to interact with biological systems.
Mecanismo De Acción
The mechanism of action of Methyl (3S)-3-methyl-4-oxopentanoate is not fully understood. However, it is believed to interact with biological systems through the formation of hydrogen bonds and other non-covalent interactions. Methyl (3S)-3-methyl-4-oxopentanoate has been shown to bind to various enzymes and proteins, affecting their activity and function.
Efectos Bioquímicos Y Fisiológicos
Methyl (3S)-3-methyl-4-oxopentanoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. Methyl (3S)-3-methyl-4-oxopentanoate has also been shown to have anti-inflammatory and antioxidant properties. In addition, it has been shown to have neuroprotective effects in certain studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl (3S)-3-methyl-4-oxopentanoate has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized. It is also a chiral compound, which makes it useful for studying enantioselective reactions. However, Methyl (3S)-3-methyl-4-oxopentanoate has some limitations as well. It can be difficult to purify, and it may have low solubility in certain solvents.
Direcciones Futuras
There are several future directions for research involving Methyl (3S)-3-methyl-4-oxopentanoate. One area of interest is the development of new drugs based on Methyl (3S)-3-methyl-4-oxopentanoate and its derivatives. Another area of interest is the study of Methyl (3S)-3-methyl-4-oxopentanoate's interactions with specific enzymes and proteins, which could lead to a better understanding of their function and potential therapeutic applications. Additionally, the synthesis of new derivatives of Methyl (3S)-3-methyl-4-oxopentanoate could lead to compounds with improved properties for use in scientific research.
Métodos De Síntesis
Methyl (3S)-3-methyl-4-oxopentanoate can be synthesized through a variety of methods. One common method involves the reaction of 3-methyl-2-butanone with ethyl chloroformate in the presence of a base such as triethylamine. This reaction produces Methyl (3S)-3-methyl-4-oxopentanoate as the product. Other methods involve the use of different starting materials and reagents.
Aplicaciones Científicas De Investigación
Methyl (3S)-3-methyl-4-oxopentanoate has been widely used in scientific research due to its ability to interact with biological systems. It has been used in studies related to enzymatic reactions, protein-ligand interactions, and drug discovery. Methyl (3S)-3-methyl-4-oxopentanoate has also been used as a starting material for the synthesis of other compounds.
Propiedades
Número CAS |
124686-29-9 |
|---|---|
Nombre del producto |
Methyl (3S)-3-methyl-4-oxopentanoate |
Fórmula molecular |
C7H12O3 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
methyl (3S)-3-methyl-4-oxopentanoate |
InChI |
InChI=1S/C7H12O3/c1-5(6(2)8)4-7(9)10-3/h5H,4H2,1-3H3/t5-/m0/s1 |
Clave InChI |
DPWCQWVJGUAQCY-YFKPBYRVSA-N |
SMILES isomérico |
C[C@@H](CC(=O)OC)C(=O)C |
SMILES |
CC(CC(=O)OC)C(=O)C |
SMILES canónico |
CC(CC(=O)OC)C(=O)C |
Sinónimos |
Pentanoic acid, 3-methyl-4-oxo-, methyl ester, (S)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



